2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine
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Overview
Description
2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to an ethanamine moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a trifluoromethylated piperidine derivative is reacted with a suitable methoxyethanamine precursor under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethanamine moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the piperidine ring and ethanamine moiety can contribute to the overall binding and activity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, used in various medicinal applications.
Piperazines: Similar to piperidines but with an additional nitrogen atom, widely used in drug development.
Uniqueness
2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanamine is unique due to the combination of its trifluoromethyl group, piperidine ring, and methoxyethanamine moiety. This unique structure imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17F3N2O |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-[[1-(trifluoromethyl)piperidin-2-yl]methoxy]ethanamine |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)14-5-2-1-3-8(14)7-15-6-4-13/h8H,1-7,13H2 |
InChI Key |
WDEPLLZHOWGMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)COCCN)C(F)(F)F |
Origin of Product |
United States |
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